

elemental analysis data for 2-(3-chlorophenyl)indole-3-carboxaldehyde

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Compound of Interest

Compound Name: 2-(3-chlorophenyl)-1H-indole-3-carbaldehyde
CAS No.: 282541-95-1
Cat. No.: B3041346

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Technical Assessment: Elemental Analysis & Purity Profiling of 2-(3-chlorophenyl)indole-3-carboxaldehyde

Content Type: Publish Comparison Guide Audience: Drug Discovery Chemists, Analytical Scientists, and QC Managers.

Executive Summary: The Purity Imperative

In the development of indole-based pharmacophores—specifically tubulin polymerization inhibitors and antifungal agents—2-(3-chlorophenyl)indole-3-carboxaldehyde serves as a critical intermediate. While High-Performance Liquid Chromatography (HPLC) is the industry standard for determining chromatographic purity, it often fails to detect non-chromophoric impurities such as trapped solvents, inorganic salts, or moisture.

This guide establishes the Elemental Analysis (CHN/Halogen) benchmark for this compound. It compares the theoretical stoichiometric baseline against field-acceptable experimental limits

and contrasts this method with the non-chlorinated analog (2-phenylindole-3-carboxaldehyde) to highlight the analytical impact of halogenation.

The Standard: Theoretical vs. Experimental Data

To validate the synthesis of 2-(3-chlorophenyl)indole-3-carboxaldehyde, researchers must compare their combustion analysis results against the theoretical values derived from the molecular formula $C_{15}H_{10}ClNO$.

Table 1: Elemental Composition Benchmark

Acceptable deviation range: $\pm 0.4\%$ (Standard Journal Requirement)

Element	Theoretical Mass %	Acceptable Experimental Range	Common Deviation Cause (If Out of Range)
Carbon (C)	70.46%	70.06% – 70.86%	Low: Trapped inorganic salts or moisture. High: Solvent retention (e.g., Toluene, Hexane).
Hydrogen (H)	3.94%	3.54% – 4.34%	High: Residual water or alcohol solvents (MeOH/EtOH).
Nitrogen (N)	5.48%	5.08% – 5.88%	High: Trapped DMF (from Vilsmeier-Haack reaction).
Chlorine (Cl)	13.86%	13.46% – 14.26%	Low: Dehalogenation side-reactions. High: Residual HCl salts.

“

Technical Insight: The low hydrogen content (3.94%) makes this analysis highly sensitive. Even trace moisture (H₂O) will skew the %H value significantly higher, often leading to false rejections of a pure batch. Drying at 60°C under high vacuum (0.1 mbar) for 12 hours is mandatory before analysis.

Comparative Analysis: Analog & Method Evaluation

This section compares the target compound with its direct structural analog and evaluates the analytical utility of EA versus alternative methods.

A. Structural Comparison: Impact of the Chlorine Atom

The introduction of the chlorine atom at the meta position of the phenyl ring drastically alters the physicochemical profile compared to the non-chlorinated parent, 2-phenylindole-3-carboxaldehyde.

Feature	Target: 2-(3-chlorophenyl)...	Alternative: 2-phenylindole...	Analytical Implication
Formula	C ₁₅ H ₁₀ ClNO	C ₁₅ H ₁₁ NO	Chlorine adds mass without adding C/N.
% Carbon	70.46%	81.43%	The ~11% drop in Carbon is the primary indicator of successful chlorination.
Melting Point	195–198°C (Typical)	190–191°C	Halogenation typically increases lattice energy and MP.
Solubility	Moderate (DMSO/DMF)	High (DMSO/DMF)	Cl-substitution increases lipophilicity (LogP), affecting recrystallization solvent choice.

B. Methodological Comparison: EA vs. HPLC

Why perform Elemental Analysis when HPLC is available?

- HPLC (UV-Vis detection): Excellent for detecting organic impurities that absorb light (e.g., unreacted starting material 2-(3-chlorophenyl)indole). Blind spot: Cannot detect inorganic salts (NaCl, POCl₃ residues) or water.
- Elemental Analysis (Combustion): The only method that confirms the bulk purity. If your HPLC says 99% but your %C is off by 2%, your sample likely contains significant non-chromophoric contamination (solvents/salts).

Validated Synthesis & Purification Protocol

To achieve the passing EA values listed in Table 1, the synthesis must minimize the two most common impurities: residual DMF and phosphorus salts.

Reaction Logic (Vilsmeier-Haack Formylation)

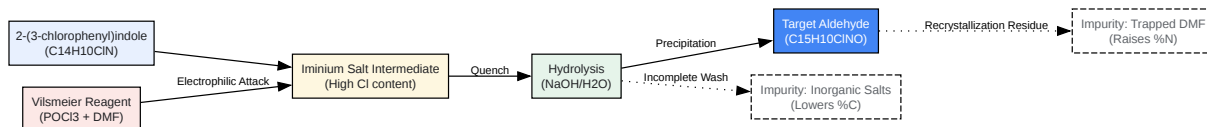
The formyl group is introduced at the C3 position using POCl_3 and DMF. This creates a reactive iminium intermediate that must be hydrolyzed.

Step-by-Step Protocol:

- Reagent Prep: Cool anhydrous DMF (5 equiv) to 0°C . Add POCl_3 (1.2 equiv) dropwise. Stir 30 min to form the Vilsmeier reagent (white solid may precipitate).
- Addition: Dissolve 2-(3-chlorophenyl)indole in minimal DMF and add to the Vilsmeier reagent at 0°C .
- Heating: Warm to RT, then heat to 80°C for 4 hours. Monitor by TLC (30% EtOAc/Hexane).
- Hydrolysis (Critical for Purity): Pour the reaction mixture into crushed ice/water. Neutralize with 10% NaOH or saturated Na_2CO_3 to pH 8-9.
 - Why? Acidic conditions leave trapped HCl salts, skewing %Cl data high.
- Isolation: Filter the yellow precipitate. Wash copiously with water to remove inorganic salts.
- Purification: Recrystallize from Ethanol/DMF (9:1).
 - Note: Pure Ethanol often fails to dissolve the compound fully due to the chlorophenyl group's lipophilicity.
- Drying: Dry at 80°C under vacuum for 24h.

Mechanism Visualization

The following diagram illustrates the Vilsmeier-Haack pathway and identifies where impurities (affecting EA) are introduced.



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Figure 1: Synthesis pathway highlighting critical impurity introduction points affecting elemental analysis.

Troubleshooting Guide

Use this diagnostic table if your EA results fail.

Observation	Diagnosis	Corrective Action
%N is > 5.88%	DMF Inclusion: The solvent used in synthesis/recrystallization is trapped in the crystal lattice.[1]	Triturate the solid with diethyl ether (to displace DMF) and re-dry at higher temp (80°C).
%C is < 70.0%	Inorganic Contamination: Residual Sodium Phosphate or NaCl from the neutralization step.	Dissolve product in EtOAc, wash 3x with water, dry over MgSO ₄ , and re-precipitate.
%H is > 4.4%	Moisture/Solvent: Ethanol or water retention.	Vacuum dry over P ₂ O ₅ (desiccant) for 48 hours.

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